methyl 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate
Description
Methyl 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate (IUPAC name: methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate) is a heterocyclic compound featuring a benzoate ester core linked via a carbohydrazonoyl bridge to a 3-methylpyrazole moiety . Its molecular formula is C₁₉H₁₆N₄O₄, and it is registered under CAS RN 1284267-83-9 .
Properties
IUPAC Name |
methyl 4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-7-12(17-16-9)13(19)18-15-8-10-3-5-11(6-4-10)14(20)21-2/h3-8H,1-2H3,(H,16,17)(H,18,19)/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVOZRJMUZFHTE-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of methyl benzoate derivatives with heterocyclic appendages. Below is a systematic comparison with structurally or functionally related analogs:
Structural Analogues from Quinoline-Piperazine Series ()
A series of methyl benzoate derivatives with quinoline-piperazine scaffolds (C1–C7) were synthesized and characterized (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1)) . Key differences include:
- Core Heterocycle: The target compound uses a pyrazole ring, whereas C1–C7 feature quinoline cores.
- Linker Chemistry: The target compound employs a carbohydrazonoyl bridge, while C1–C7 use piperazine linkers. Piperazines confer conformational flexibility, whereas carbohydrazonoyl groups may stabilize planar geometries.
- Substituent Effects: Halogenated aryl groups (e.g., Br, Cl, F in C2–C4) in the quinoline series enhance lipophilicity, whereas the 3-methylpyrazole substituent in the target compound may improve metabolic stability .
Pyrazole-Tetrazole Hybrid ()
5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) shares a pyrazole core but incorporates a tetrazole-thioether side chain. Comparative insights:
- Synthetic Yield : Compound 6d was synthesized in 66.64% yield, suggesting moderate efficiency for pyrazole-thioether conjugates .
- Spectroscopic Data : The ¹H NMR of 6d shows distinct signals for methyl (δ 1.54 ppm) and aromatic protons (δ 7.42–7.84 ppm), whereas the target compound’s NMR data are unreported in the evidence .
- Melting Point : 6d melts at 173.1°C, indicating higher crystallinity compared to typical methyl benzoate derivatives, which often melt below 150°C .
Agrochemical Methyl Benzoates ()
Metsulfuron methyl ester and related herbicides (e.g., ethametsulfuron methyl ester) share the methyl benzoate backbone but differ in functionalization:
- Bioactivity: These agrochemicals feature sulfonylurea and triazine groups, enabling herbicidal activity via acetolactate synthase inhibition. The target compound’s pyrazole-carbohydrazonoyl motif lacks known pesticidal applications .
- Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethyl in triflusulfuron methyl ester) enhance herbicide potency, whereas the target compound’s 3-methylpyrazole group may prioritize medicinal chemistry applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Functional Group Impact on Properties
Research Findings and Discussion
- Pyrazole-carbohydrazonoyl systems likely form hydrogen-bonded networks similar to those described in Etter’s graph-set analysis (), influencing solubility and stability .
- Synthetic Challenges: The quinoline-piperazine series () required crystallization in ethyl acetate, suggesting similar protocols may apply to the target compound. However, the carbohydrazonoyl bridge’s rigidity could complicate crystallization .
- Biological Relevance: Pyrazole derivatives are prevalent in kinase inhibitors and anti-inflammatory agents. The target compound’s lack of pesticidal groups (cf.
Q & A
Q. What synthetic methodologies are employed to synthesize methyl 4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate?
Methodological Answer: Synthesis typically involves multi-step organic reactions:
Cyclocondensation : Formation of the pyrazole core via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under reflux conditions .
Hydrazone Formation : Reaction of the pyrazole carbonyl with a benzoate-hydrazine derivative under acidic or basic conditions to form the carbohydrazonoyl linkage .
Esterification : Final esterification of the benzoic acid intermediate using methanol and catalytic sulfuric acid.
Q. Table 1. Example Reaction Conditions for Pyrazole Derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, DMF-DMA, phenylhydrazine | 75 | |
| Hydrazone Formation | Hydrazine hydrate, ethanol, reflux | 82 |
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves crystal structure, including bond lengths and angles. Refinement using SHELX software (e.g., SHELXL for small-molecule crystallography) ensures accuracy .
- Spectroscopy :
- NMR : H and C NMR confirm proton environments and carbon frameworks.
- IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass 362.1379 g/mol) .
Q. Table 2. Example Crystallographic Parameters (Analogous Compound)
| Parameter | Value (Analogous Structure) | Reference |
|---|---|---|
| Space Group | P-1 | |
| Bond Length (C=O) | 1.22 Å |
Advanced Research Questions
Q. How can computational modeling predict hydrogen-bonding interactions in this compound’s crystal lattice?
Methodological Answer:
- Graph Set Analysis : Maps hydrogen-bonding patterns (e.g., Etter’s formalism for donor-acceptor interactions) .
- Software Tools : Use programs like Mercury (CSD) or CrystalExplorer to visualize and quantify interactions. For example, N–H···O bonds between pyrazole NH and benzoate carbonyl groups can stabilize the lattice .
- Validation : Cross-check computational predictions with experimental XRD data .
Q. What strategies resolve contradictions between spectroscopic data and computational structural predictions?
Methodological Answer:
- Multi-Technique Validation : Combine XRD (definitive structural data) with NMR/IR to confirm functional groups.
- Dynamic Effects : Account for tautomerism (e.g., pyrazole NH proton exchange) using variable-temperature NMR .
- SHELX Refinement : Adjust parameters (e.g., thermal displacement factors) to reconcile discrepancies in electron density maps .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
Methodological Answer:
- Derivatization : Modify substituents (e.g., methyl groups on pyrazole or benzoate) to enhance binding to biological targets.
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) with dose-response curves (IC values).
- Mechanistic Studies : Use molecular docking to predict interactions with enzymes (e.g., kinases or bacterial topoisomerases) .
Q. Table 3. Example Biological Screening Protocol
| Parameter | Details | Reference |
|---|---|---|
| Cell Line | MCF-7 (Breast Cancer) | |
| Assay Type | MTT Viability Assay | |
| Concentration Range | 1–100 µM |
Q. What experimental precautions are necessary for handling this compound’s hydrazone linkage?
Methodological Answer:
- Light Sensitivity : Store in amber vials to prevent photodegradation of the hydrazone group.
- Moisture Control : Use anhydrous solvents during synthesis to avoid hydrolysis .
- Safety Protocols : Follow GHS guidelines for acute toxicity (Category 4) via oral/dermal routes, including fume hood use and PPE .
Data Contradiction Analysis
Q. How to address conflicting reports on thermal stability in polymer applications?
Methodological Answer:
- DSC/TGA Analysis : Measure decomposition temperatures under inert vs. oxidative atmospheres.
- Comparative Studies : Benchmark against polymers without pyrazole units (e.g., thermal stability increases from 250°C to 300°C with pyrazole incorporation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
